2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide
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Overview
Description
2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenesulfonamide core substituted with dichloro, methyl, and tetramethyl-piperidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways.
Industrial Applications: It may find use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylbenzenesulfonamide: A simpler analog without the piperidinyl group.
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-benzenesulfonamide: Lacks the dichloro and methyl substitutions on the benzene ring.
Uniqueness
2,4-Dichloro-5-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O2S/c1-10-6-14(13(18)7-12(10)17)23(21,22)19-11-8-15(2,3)20-16(4,5)9-11/h6-7,11,19-20H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVFIETXXNJJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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